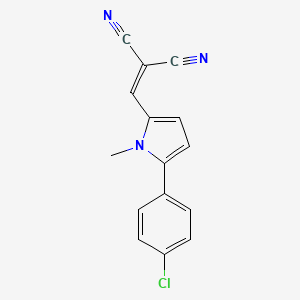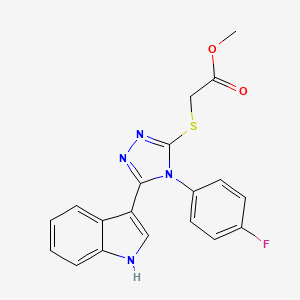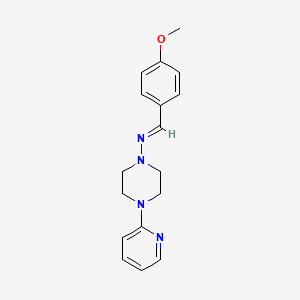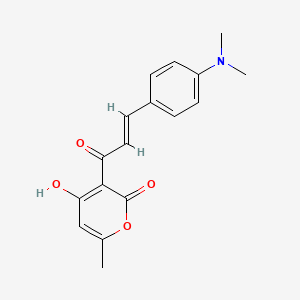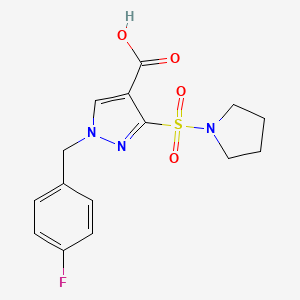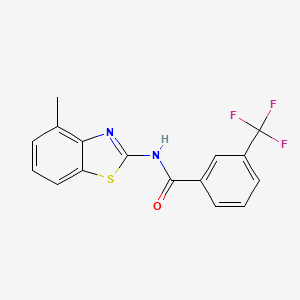
N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide” includes a benzothiazole ring attached to a benzamide group via a nitrogen atom. The benzamide group carries a trifluoromethyl (-CF3) substituent.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide” include a density of 1.4±0.1 g/cm3, a molar refractivity of 80.0±0.3 cm3, a polar surface area of 70 Å2, and a molar volume of 205.6±3.0 cm3 . It also has a surface tension of 60.2±3.0 dyne/cm and a polarizability of 31.7±0.5 10-24 cm3 .科学的研究の応用
Antihyperglycemic Agents
A study by Nomura et al. (1999) explored benzamide derivatives, including those related to N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, for their potential as antidiabetic agents. They identified a compound, KRP-297, which emerged as a promising candidate for diabetes mellitus treatment due to its structure-activity relationship (Nomura et al., 1999).
Supramolecular Gelators
Yadav and Ballabh (2020) synthesized and characterized a new series of N-(thiazol-2-yl) benzamide derivatives, including compounds similar to N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, for their gelation behavior. They discovered that certain amides exhibited stable gelation behavior towards ethanol/water and methanol/water mixtures, highlighting their potential in materials science (Yadav & Ballabh, 2020).
Synthesis Methodologies
Saeed (2009) reported the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally related to the compound . The study demonstrated a cleaner, more efficient, and faster method for synthesizing these compounds compared to traditional methods (Saeed, 2009).
Corrosion Inhibition
Hu et al. (2016) investigated two benzothiazole derivatives as corrosion inhibitors for carbon steel in HCl solutions. They found that these inhibitors offered higher stability and efficiency against steel corrosion than other benzothiazole family inhibitors, which could include compounds like N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (Hu et al., 2016).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds, similar in structure to the target compound, showed significant anticancer activity against various cancer cell lines, indicating their potential in cancer research (Ravinaik et al., 2021).
特性
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-9-4-2-7-12-13(9)20-15(23-12)21-14(22)10-5-3-6-11(8-10)16(17,18)19/h2-8H,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAQIJBZLZWHRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

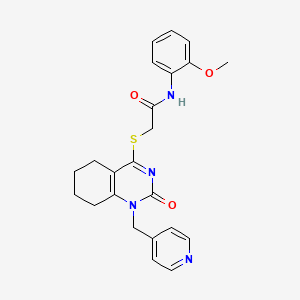
![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)
![[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2391483.png)
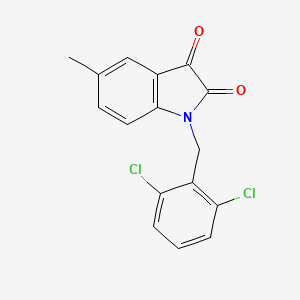
![4-methoxy-N-[2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2391486.png)

![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)
